molecular formula C19H20ClN3O3 B2668458 1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone CAS No. 477328-84-0

1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone

Cat. No.: B2668458
CAS No.: 477328-84-0
M. Wt: 373.84
InChI Key: GAEASSKGAXIANV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 4-chlorophenyl group at position 1 and a piperazine ring bearing a 4-nitrophenyl group at position 2. The 4-chlorophenyl moiety contributes electron-withdrawing effects, while the 4-nitrophenyl group on the piperazine ring enhances polarity and may influence receptor binding affinity.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-16-3-1-15(2-4-16)19(24)9-10-21-11-13-22(14-12-21)17-5-7-18(8-6-17)23(25)26/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEASSKGAXIANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477328-84-0
Record name 1-(4-CHLOROPHENYL)-3-(4-(4-NITROPHENYL)-1-PIPERAZINYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorophenyl)piperazine. This intermediate is then reacted with 4-nitrobenzyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: 1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes for studying enzyme activities and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the nitrophenyl and chlorophenyl groups allows for specific interactions with biological molecules, potentially leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the propanone backbone and the piperazine ring. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects:

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (NO₂, Cl): The nitro group in 6f () and the chloro group in the target compound increase melting points due to stronger dipole-dipole interactions. For example, 6f melts at 161–162°C, significantly higher than 6d (128–129°C), which has an electron-donating methoxy group .
  • Halogen Variations: Bromine in ’s compound results in a lower melting point (73–74°C) compared to nitro-substituted analogs, likely due to reduced molecular symmetry .
  • Synthetic Efficiency: Piperazine derivatives with nitro groups (e.g., 6f) often achieve quantitative yields due to the nitro group’s activation effects in nucleophilic substitution reactions .

Biological Activity

1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone, also known as CAS No. 477328-84-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties.

  • Molecular Formula : C19H20ClN3O3
  • Molecular Weight : 373.83 g/mol
  • CAS Number : 477328-84-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antibacterial and antifungal properties. The presence of the chlorophenyl and nitrophenyl groups is significant as these substitutions can enhance the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that compounds similar to this one exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promise in antifungal applications:

  • Efficacy Against Fungi : Studies have reported that related piperazine derivatives exhibit significant antifungal activity, particularly against strains such as Candida albicans . The effectiveness of these compounds often correlates with their structural modifications, which can enhance bioavailability and target specificity.

Case Studies

Several case studies have been documented regarding the biological activity of piperazine derivatives:

  • Study on Antibacterial Properties :
    • A study evaluated a series of piperazine derivatives, including those structurally similar to this compound.
    • Results indicated that modifications on the phenyl rings significantly influenced antibacterial potency, with certain derivatives demonstrating enhanced activity against resistant bacterial strains .
  • Antifungal Evaluation :
    • Another investigation focused on the antifungal properties of piperazine derivatives against clinical isolates of fungi.
    • The study concluded that specific substitutions on the piperazine ring improved antifungal efficacy, suggesting a pathway for developing new antifungal agents based on this scaffold .

Comparative Analysis of Biological Activity

Compound NameAntibacterial Activity (MIC mg/mL)Antifungal ActivityNotable Structural Features
This compound0.0039 - 0.025Moderate against C. albicansChlorophenyl & nitrophenyl groups
Piperazine Derivative A0.005 - 0.020High against C. albicansElectron-donating groups
Piperazine Derivative B0.010 - 0.030Low against C. albicansHalogen substitutions

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